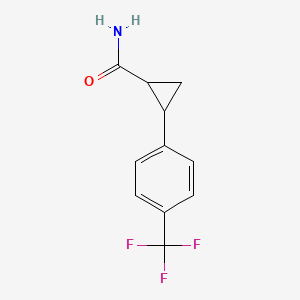
2-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxamide” is an organic compound that contains a trifluoromethyl group (-CF3), a phenyl group (C6H5-), a cyclopropane ring, and a carboxamide group (-CONH2). The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is known to be highly electronegative, which could influence the compound’s overall structure and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The trifluoromethyl group is known to be quite reactive, which could make the compound susceptible to various types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect the compound’s polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Inhibition of Transcription Factors
- Research on 2-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxamide derivatives reveals their potential as inhibitors of NF-kappaB and AP-1 transcription factors. This is significant because these transcription factors are involved in various cellular processes including inflammation, immune response, and cancer. Modifications to the pyrimidine ring structure of these derivatives can influence their activity and bioavailability (Palanki et al., 2000).
Pd-catalyzed Direct Arylation
- The compound has been utilized in Pd-catalyzed direct arylation of methylene C(sp3)-H bond of cyclopropanes. This methodology enables the efficient assembly of di- and trisubstituted cyclopropanecarboxamides, which are valuable in synthesizing compounds with contiguous stereocenters (Parella et al., 2013).
Synthesis and Characterization in Chemistry
- The compound's derivatives, like N-(Arylcarbamothioyl)-cyclohexanecarboxamide, have been synthesized and characterized. These derivatives exhibit unique structural and physical properties, crucial for various applications in materials science and organic chemistry (Özer et al., 2009).
Development of Novel Polyamides
- This compound-related compounds are instrumental in synthesizing novel polyamides. These polyamides demonstrate exceptional solubility, thermal stability, and mechanical properties, making them suitable for applications in microelectronics and other high-tech industries (Li et al., 2009).
Copper-mediated α-trifluoromethylation
- Copper-mediated α-trifluoromethylation using derivatives of this compound has been explored to construct various trifluoromethylated structures with high yields and selectivity. This process is valuable in organic synthesis, particularly in the pharmaceutical industry (Han et al., 2014).
Synthesis of Aromatic Polyamides
- Aromatic polyamides derived from this compound have been synthesized, displaying high optical transparency and low dielectric constants. These properties are crucial for their application in advanced electronic and optical materials (Tao et al., 2009).
Synthesis of Novel Thiazole-5-Carboxamide Derivatives
- Novel thiazole-5-carboxamide derivatives related to this compound have been synthesized and evaluated for their anticancer activities. These compounds show potential as therapeutic agents in cancer treatment (Cai et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H2,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMBCMXTJYWXHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)N)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2359809.png)
![8,9-dimethoxy-2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2359810.png)


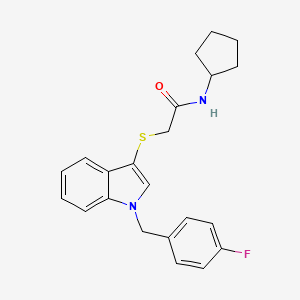
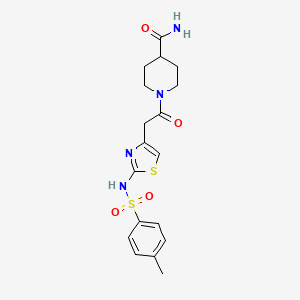
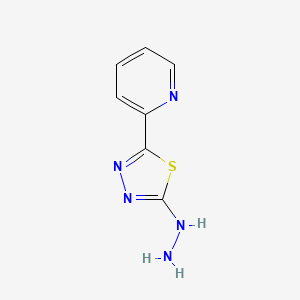
![4-(diethylsulfamoyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2359821.png)
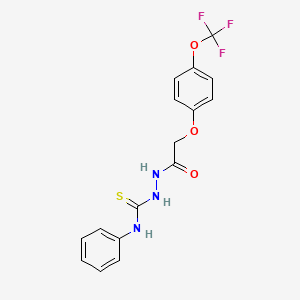
![3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359823.png)
![butyl 4-[6-chloro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2359826.png)
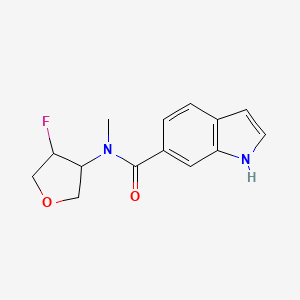
![5-(Azidomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2359830.png)

